N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide
Description
N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is a heterocyclic sulfone derivative featuring a thieno[3,4-c]pyrazole core substituted with a p-tolyl group at position 2 and an isobutyramide moiety at position 2. The 5,5-dioxido (sulfone) group confers enhanced metabolic stability and electronic effects, while the p-tolyl substituent may influence steric and hydrophobic interactions in biological systems .
Properties
IUPAC Name |
2-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-10(2)16(20)17-15-13-8-23(21,22)9-14(13)18-19(15)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLPVNSMRUTQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333074 | |
| Record name | 2-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677124 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
449786-78-1 | |
| Record name | 2-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide typically involves multiple steps, starting with the formation of the thieno[3,4-c]pyrazol core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. The process would be optimized for efficiency and yield, ensuring the production of high-purity material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thioethers.
Scientific Research Applications
N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules.
Industry: The compound is utilized in material synthesis and other industrial processes.
Mechanism of Action
The mechanism by which N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Thieno[3,4-c]pyrazole vs. Thiazole Derivatives: The compound’s thienopyrazole core differs from thiazole-based analogs (e.g., those in ) in electronic structure and ring strain.
Substituent Analysis
- Sulfone (5,5-dioxido) vs. Hydroperoxy Groups :
The sulfone group in the target compound is a strong electron-withdrawing group, stabilizing the heterocycle and reducing nucleophilic reactivity. In contrast, hydroperoxy groups (e.g., in ’s compound z) are oxidatively labile and may participate in radical-mediated biological processes . - Isobutyramide vs. Ureido Linkages :
The isobutyramide substituent provides a branched aliphatic chain, enhancing lipophilicity compared to ureido groups (e.g., in compound z from ). Ureido groups, with their hydrogen-bonding capacity, may improve target affinity but reduce metabolic stability due to protease susceptibility.
Physicochemical Properties
Hypothetical Bioactivity
- Kinase Inhibition: Thienopyrazoles are known to target ATP-binding pockets in kinases. The sulfone group may mimic phosphate interactions, while the p-tolyl group could occupy hydrophobic pockets, similar to imatinib’s benzamide moiety.
- Antimicrobial Potential: Sulfone-containing compounds often exhibit enhanced bioavailability and resistance to enzymatic degradation, which may improve efficacy against Gram-negative bacteria compared to non-sulfonated analogs.
Methodological Considerations
Crystallographic data for such compounds are often resolved using programs like SHELXL (), which refine small-molecule structures with high precision. The sulfone’s electron density would be distinct from hydroperoxy or ureido groups, aiding in structural validation .
Limitations and Contradictions
- Contradictory Solubility Trends : While sulfones generally improve aqueous solubility, the isobutyramide’s lipophilicity may counteract this effect, complicating predictions.
Biological Activity
N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is a member of the thienopyrazole family, notable for its diverse biological activities. This compound's unique structure contributes to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with a p-tolyl substituent and an isobutyramide moiety. Its molecular formula is with a molecular weight of approximately 425.5 g/mol. The structural complexity may allow for interactions with various biological targets, including enzymes and receptors involved in disease processes.
| Property | Value |
|---|---|
| Molecular Formula | C24H21N3O3S |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide |
Antimicrobial Activity
Preliminary studies indicate that compounds similar to N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide exhibit significant antimicrobial properties. For instance, related thieno[3,2-c]pyrazole derivatives have shown effectiveness as inhibitors of bacterial cell wall biosynthesis. Notably, some derivatives demonstrated good inhibitory activity against Staphylococcus aureus enzymes such as MurB and MurC .
Anticancer Potential
The thienopyrazole class has also been explored for anticancer activities. Compounds within this category have been reported to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways . The specific effects of N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide on cancer cells remain to be fully elucidated but are promising based on structural analogs.
Enzyme Inhibition
Research indicates that thienopyrazoles can act as enzyme inhibitors. For example, certain derivatives have been identified as inhibitors of key enzymes involved in metabolic pathways associated with disease states. The ability to inhibit enzymes like those involved in the synthesis of bacterial cell walls suggests potential therapeutic applications against resistant strains .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study synthesized 25 derivatives from the thienopyrazole family and evaluated their antimicrobial activities against various bacterial strains. The results indicated that some compounds exhibited low MIC values against gram-positive bacteria but were ineffective against gram-negative strains .
- Anticancer Activity Assessment : In vitro studies have shown that thienopyrazole derivatives can induce apoptosis in cancer cell lines by promoting oxidative stress. These findings suggest that N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide may also possess similar properties warranting further investigation .
- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds with similar structures could interfere with cellular signaling pathways crucial for cancer cell survival and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
